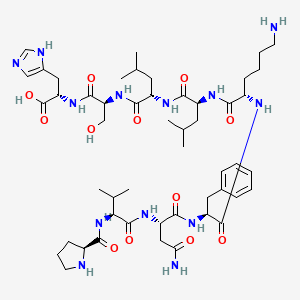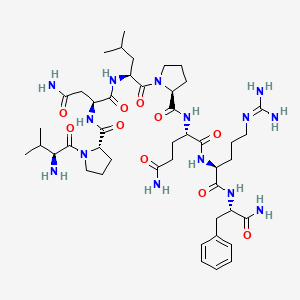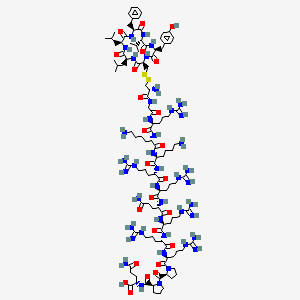
2-Acetamido-2-deoxy-D-galactono-1,4-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-2-deoxy-D-galactono-1,4-lactone is a galactonolactone derived from D-galactonic acid .
Synthesis Analysis
This compound is a vital precursor facilitating the synthesis of glycosaminoglycans, instrumental for cell signaling and extracellular matrix formation . It is also known as an N-acetylglucosaminidase inhibitor .Molecular Structure Analysis
The molecular formula of 2-Acetamido-2-deoxy-D-galactono-1,4-lactone is C8H13NO6 . Its molecular weight is 219.19 .Physical And Chemical Properties Analysis
2-Acetamido-2-deoxy-D-galactono-1,4-lactone is a crystalline solid . The melting point is between 162-166℃ .Wissenschaftliche Forschungsanwendungen
Inhibition of Human OGA and HexB Enzymes
2-Acetamido-2-deoxy-D-galactono-1,4-lactone has been studied for its potential as an inhibitor of human O-linked β-N-acetylglucosaminidase (hOGA) and hexosaminidases (hHexA and hHexB). These enzymes are pharmacologically relevant in various diseases, including neurodegenerative disorders, cardiovascular diseases, type 2 diabetes, and cancer . The compound has shown potent nanomolar competitive inhibition of both enzymes, which is crucial for therapeutic applications.
Neurodegenerative Disease Research
The compound’s ability to inhibit hOGA is particularly significant in the context of neurodegenerative diseases such as Alzheimer’s disease. Abnormal levels of O-GlcNAcylation are associated with tauopathies in Alzheimer’s disease, and inhibitors like 2-Acetamido-2-deoxy-D-galactono-1,4-lactone can be promising therapeutic targets .
Cancer Research
In cancer research, the modulation of O-GlcNAcylation levels has been identified as a potential strategy for cancer treatment. The inhibitory action of 2-Acetamido-2-deoxy-D-galactono-1,4-lactone on hOGA can affect the cellular processes that are dysregulated in cancer cells .
Cardiovascular Disorders
The role of O-GlcNAcylation in cardiovascular diseases is an emerging field of study. The compound’s effect on hOGA and hHexB enzymes can provide insights into the development of novel treatments for cardiovascular conditions .
Type 2 Diabetes
O-GlcNAcylation is also implicated in the pathophysiology of type 2 diabetes. By inhibiting hOGA, 2-Acetamido-2-deoxy-D-galactono-1,4-lactone can contribute to the understanding and treatment of this metabolic disorder .
Synthetic Chemistry
The synthesis of 2-Acetamido-2-deoxy-D-galactono-1,4-lactone involves a sequence of reactions starting from D-glucosamine, which is of interest in the field of synthetic chemistry. The process includes condensation with arenesulfonylhydrazines and oxidation to the corresponding lactone sulfonylhydrazones .
Enzyme Kinetic Studies
This compound is used in enzyme kinetic studies to understand the interaction and inhibition mechanisms of hOGA and hHexB. Such studies are essential for designing more effective and selective inhibitors .
Computational Studies for Drug Design
Computational studies have been performed to assess the binding mode of 2-Acetamido-2-deoxy-D-galactono-1,4-lactone derivatives to hOGA. These studies are vital for drug design and development, providing a molecular-level understanding of how these inhibitors interact with their target enzymes .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6/c1-3(11)9-5-6(13)7(4(12)2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOPKUOOYNIILV-GBNDHIKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(OC1=O)C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H](OC1=O)[C@@H](CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of synthesizing 2-acetamido-2,3-dideoxy-D-threo-hex-2-enono-1,4-lactone from 2-acetamido-2-deoxy-D-galactono-1,4-lactone?
A1: The research aimed to investigate the inhibitory activities of various unsaturated sugar lactones on the enzyme 2-acetamido-2-deoxy-beta-D-glucosidase. Treating 2-acetamido-2-deoxy-D-galactono-1,4-lactone with dicyclohexylamine in ethanol produced 2-acetamido-2,3-dideoxy-D-threo-hex-2-enono-1,4-lactone []. This specific unsaturated derivative, along with its isomers, was then tested for its ability to inhibit the target enzyme. This approach helps researchers understand the structure-activity relationship, revealing how specific structural modifications in sugar lactones influence their interaction with the enzyme and their potential as inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Ala17]-MCH](/img/no-structure.png)






![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)





